Home > Products > Screening Compounds P119482 > 3-[[[1-(3-Fluorophenyl)pyrazol-4-yl]methylamino]methyl]-3-hydroxy-1-methylpiperidin-2-one
3-[[[1-(3-Fluorophenyl)pyrazol-4-yl]methylamino]methyl]-3-hydroxy-1-methylpiperidin-2-one -

3-[[[1-(3-Fluorophenyl)pyrazol-4-yl]methylamino]methyl]-3-hydroxy-1-methylpiperidin-2-one

Catalog Number: EVT-6255905
CAS Number:
Molecular Formula: C17H21FN4O2
Molecular Weight: 332.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

GDC-0994 (22)

    Compound Description: GDC-0994 (22) is an orally bioavailable small molecule inhibitor selective for ERK kinase activity, currently in early clinical development. [] It functions by targeting the extracellular signal-regulated kinases ERK1/2, which are essential components of the RAS/RAF/MEK/ERK signaling cascade often activated in cancers driven by BRAF or RAS mutations. []

PF-06459988

    Compound Description: PF-06459988 is a third-generation, irreversible inhibitor of the epidermal growth factor receptor (EGFR), specifically targeting T790M-containing double mutant EGFRs. [] This compound exhibits high potency and specificity towards drug-resistant EGFR mutants (L858R/T790M, Del/T790M) with minimal activity against wild-type EGFR, making it a promising therapeutic agent for NSCLC treatment. []

PF-06747775 (21)

    Compound Description: PF-06747775 (21) is another irreversible inhibitor targeting oncogenic EGFR mutants, exhibiting improved kinome selectivity compared to earlier generations of inhibitors. [] This compound demonstrates potent activity against common EGFR mutants (Del, L858R, T790M/L858R, and T790M/Del) while displaying selectivity over wild-type EGFR. [] Notably, PF-06747775 possesses favorable ADME properties and is currently undergoing phase-I clinical trials for treating mutant EGFR-driven NSCLC. []

AMG 337 (23)

    Compound Description: AMG 337 (23) is a potent and selective inhibitor of the mesenchymal epithelial transition factor (MET) kinase. [] This compound exhibits nanomolar inhibition of MET kinase activity, desirable preclinical pharmacokinetics, significant inhibition of MET phosphorylation in vivo, and robust antitumor activity in a MET-dependent mouse model. []

MK-8033 (11r)

    Compound Description: MK-8033 (11r) is a specific dual inhibitor targeting both c-Met and Ron kinases. [] It displays preferential binding to the activated conformation of c-Met, potentially offering advantages over inhibitors targeting the inactive form. [] This compound demonstrates complete tumor growth inhibition in a c-Met amplified subcutaneous tumor xenograft model (GTL-16). []

(1,3-Dialkyl-5-amino-1H-pyrazol-4-yl)arylmethanones

    Compound Description: This class of compounds exhibits central nervous system (CNS) depressant activity, potential anticonvulsant properties, and low acute toxicity. [] Certain derivatives within this class also show potential antipsychotic effects. [] Structure-activity relationship studies within this series have identified compounds with promising activity profiles, including:

    • (5-Amino-1-ethyl-3-methyl-1H-pyrazol-4-yl)(2-chlorophenyl)methanone (21): Most active against pentylenetetrazole-induced convulsions. []
    • (5-Amino-1,3-dimethyl-1H-pyrazol-4-yl)(3-chlorophenyl)methanone (4): Favorable anticonvulsant depression ratio. []

    Compound Description: This compound demonstrates an antipsychotic-like behavioral profile in predictive tests without binding to dopamine receptors in vitro. [] Notably, it elicits clonic seizures in aged rodents. [] Further investigations led to the development of 5-(substituted aminoacetamide) analogues that exhibited similar pharmacology without inducing seizures. []

3-Chloro-N-{(S)-[3-(1-ethyl-1H-pyrazol-4-yl)phenyl][(2S)-piperidin-2-yl]methyl}-4-(trifluoromethyl)pyridine-2-carboxamide (7w)

    Compound Description: This compound is a potent glycine transporter 1 (GlyT1) inhibitor (IC50 = 1.8 nM) with good plasma exposure and brain penetration in rats. [] It exhibits significant effects in rodent models for schizophrenia without undesirable CNS side effects. [] This compound was designed by combining structural features from various GlyT1 inhibitors, including 2-chloro-N-{(S)-phenyl[(2S)-piperidin-2-yl]methyl}-3-(trifluoromethyl)benzamide (SSR504734) and incorporating heteroaromatic rings to enhance activity. []

N-((1-(4-Fluorophenyl)-1H-1,2,3-triazol-4-yl)methyl)-2-methylene-3-oxo-olean-12-en-28-amide (ZQL-4c)

    Compound Description: ZQL-4c is a novel oleanolic acid derivative that demonstrates potent anti-cancer effects against breast cancer. [] It effectively inhibits cell proliferation and invasion, induces G2/M phase cell cycle arrest and apoptosis in breast cancer cells. [] Mechanistically, ZQL-4c triggers the production of reactive oxygen species (ROS) and inhibits the Notch-AKT signaling pathway, which is associated with oxidative stress. []

5,5-Dimethyl-3-(5-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-1-phenyl-3-(trifluoromethyl)-3,5,6,7-tetrahydro-1H-indole-2,4-dione (Compound-A)

    Compound Description: Compound-A is a potent and selective inhibitor of ELOVL6, an enzyme involved in the elongation of saturated and monosaturated fatty acids. [] It displays over 30-fold greater selectivity for ELOVL6 compared to other ELOVL family members. [] Studies have demonstrated its ability to reduce the elongation index of fatty acids in hepatocytes both in vitro and in vivo, highlighting its potential as a tool for studying ELOVL6's physiological roles and evaluating its therapeutic potential, particularly for diabetes. []

Properties

Product Name

3-[[[1-(3-Fluorophenyl)pyrazol-4-yl]methylamino]methyl]-3-hydroxy-1-methylpiperidin-2-one

IUPAC Name

3-[[[1-(3-fluorophenyl)pyrazol-4-yl]methylamino]methyl]-3-hydroxy-1-methylpiperidin-2-one

Molecular Formula

C17H21FN4O2

Molecular Weight

332.4 g/mol

InChI

InChI=1S/C17H21FN4O2/c1-21-7-3-6-17(24,16(21)23)12-19-9-13-10-20-22(11-13)15-5-2-4-14(18)8-15/h2,4-5,8,10-11,19,24H,3,6-7,9,12H2,1H3

InChI Key

WLMZRAAORMQACG-UHFFFAOYSA-N

SMILES

CN1CCCC(C1=O)(CNCC2=CN(N=C2)C3=CC(=CC=C3)F)O

Canonical SMILES

CN1CCCC(C1=O)(CNCC2=CN(N=C2)C3=CC(=CC=C3)F)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.